Vinyl formate

説明

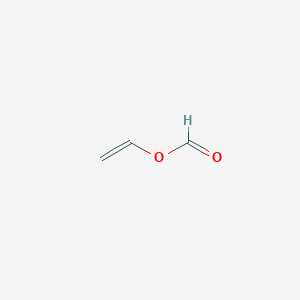

Structure

3D Structure

特性

IUPAC Name |

ethenyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O2/c1-2-5-3-4/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFJVXXWOPWLRNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25567-89-9 | |

| Record name | Poly(vinyl formate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25567-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20219233 | |

| Record name | Formic acid, vinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

692-45-5 | |

| Record name | Vinyl formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=692-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000692455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VINYL FORMATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formic acid, vinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYL FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFS2HF6ZYT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Vinyl Formate from Acetylene and Formic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of vinyl formate (B1220265), a valuable monomer in the production of specialty polymers and a versatile reagent in organic synthesis, is primarily achieved through the reaction of acetylene (B1199291) and formic acid. This technical guide provides a comprehensive overview of the core methodologies for this synthesis, with a focus on the vapor-phase catalytic approach. It details the reaction mechanisms, optimal process parameters, and experimental protocols. Quantitative data from key studies are summarized in structured tables for comparative analysis. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical and procedural concepts.

Introduction

Vinyl formate (ethenyl formate) is the simplest vinyl ester, characterized by a vinyl group attached to a formate ester. Its high reactivity, owing to the presence of both a double bond and an ester functional group, makes it a significant building block in polymer chemistry and a precursor in various organic transformations. The most direct and historically significant method for its industrial production involves the vinylation of formic acid with acetylene. This guide will delve into the technical intricacies of this process, providing researchers and chemical engineers with the foundational knowledge required for its successful implementation and optimization.

Reaction Mechanisms

The synthesis of this compound from acetylene and formic acid can be broadly categorized into two main approaches: liquid-phase and vapor-phase synthesis. The vapor-phase process is generally preferred due to higher yields and reduced catalyst deactivation issues.

Vapor-Phase Synthesis

The vapor-phase synthesis involves passing a gaseous mixture of acetylene and formic acid over a solid catalyst at elevated temperatures. The most commonly employed catalysts are salts of zinc or cadmium, often supported on porous materials like activated charcoal.[1]

The reaction mechanism is believed to proceed through the following key steps:

-

Adsorption of Reactants: Both acetylene and formic acid are adsorbed onto the surface of the catalyst.

-

Activation of Acetylene: The metal catalyst activates the acetylene triple bond, making it more susceptible to nucleophilic attack. This may involve the formation of a metal-acetylide complex.

-

Nucleophilic Attack: The formic acid molecule acts as a nucleophile, attacking the activated acetylene.

-

Product Formation and Desorption: The intermediate species rearranges to form this compound, which then desorbs from the catalyst surface.

A critical aspect of the vapor-phase synthesis is the presence of a small amount of acetic anhydride (B1165640) in the reaction mixture. Acetic anhydride acts as a scavenger for any water present, preventing the formation of acetaldehyde (B116499) as a byproduct.[2]

References

Ethenyl Formate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ethenyl formate (B1220265), also known as vinyl formate. It covers its fundamental chemical identity, physicochemical properties, synthesis protocols, and reactivity, with a focus on its applications in polymer science and as a synthetic building block relevant to the pharmaceutical and materials science fields.

Chemical Identity and Synonyms

The compound with the chemical formula C₃H₄O₂ is formally known by its IUPAC name, ethenyl formate .[1][2] However, it is more commonly referred to in literature and commerce as This compound .[2][3] A comprehensive list of its synonyms is provided in the table below.

| Identifier Type | Identifier |

| IUPAC Name | ethenyl formate[1][2] |

| Common Name | This compound[2][3] |

| CAS Number | 692-45-5[2][3] |

| Synonyms | Formic acid, vinyl ester; Vinyl methanoate; Formic acid, ethenyl ester; Ethenyl methanoate[2][4] |

| EC Number | 211-730-6[2][3] |

| UNII | LFS2HF6ZYT[2][3] |

Physicochemical Properties

Ethenyl formate is a colorless liquid.[3] Its key physicochemical properties are summarized in the table below, providing essential data for laboratory and industrial applications.

| Property | Value |

| Molecular Formula | C₃H₄O₂[3][5] |

| Molar Mass | 72.06 g/mol [2][3] |

| Density | 0.963 g/cm³[3] |

| Boiling Point | 46.8–47.0 °C[3] |

| Refractive Index (n20/D) | 1.387[5][6] |

| InChI | InChI=1S/C3H4O2/c1-2-5-3-4/h2-3H,1H2[2] |

| SMILES | C=COC=O[2][3] |

Synthesis of Ethenyl Formate

Ethenyl formate can be synthesized through several routes, primarily involving the introduction of a vinyl group to formic acid or the formylation of a vinyl precursor.

Experimental Protocols

Protocol 1: Transesterification (Vinyl Interchange)

This method involves the reaction of a readily available vinyl ester, such as vinyl acetate (B1210297), with formic acid.[1] The reaction is an equilibrium process where the acetate group is exchanged for a formate group.[1]

-

Reactants : Vinyl acetate and formic acid.

-

Catalyst : A mercury(II) salt is often used to facilitate the reaction, though other catalysts can be employed.

-

Procedure :

-

Combine vinyl acetate and a molar excess of formic acid in a reaction vessel.

-

Add a catalytic amount of mercury(II) acetate.

-

Heat the mixture under reflux. The progress of the reaction can be monitored by gas chromatography.

-

Upon completion, the desired ethenyl formate is separated from the resulting acetic acid and unreacted starting materials by fractional distillation.

-

Protocol 2: Vapor-Phase Reaction of Acetylene (B1199291) and Formic Acid

A continuous process for producing ethenyl formate involves the vapor-phase reaction of acetylene with formic acid over a solid catalyst.[7]

-

Reactants : Acetylene gas and formic acid vapor.

-

Catalyst : A common catalyst is zinc acetate supported on activated charcoal pellets.[7]

-

Procedure :

-

A gaseous mixture of acetylene and formic acid, often with a small amount of acetic anhydride (B1165640) to improve yield and catalyst stability, is prepared.[7]

-

The reactant gas mixture is passed through a heated reactor tube containing the catalyst bed.

-

The reaction is typically carried out at temperatures between 170 °C and 210 °C.[7]

-

The product stream exiting the reactor is cooled to condense the ethenyl formate and other condensable components.

-

The liquid product is then purified by distillation to separate ethenyl formate from byproducts and unreacted formic acid.[7]

-

Chemical Reactivity and Applications

The reactivity of ethenyl formate is characterized by the distinct functionalities of its vinyl group and formate ester.[1] The vinyl group is susceptible to addition and polymerization reactions, while the formate ester can undergo hydrolysis and substitution.[1]

Polymerization

A primary application of ethenyl formate is its use as a monomer in polymer science.[1] It readily undergoes free-radical polymerization to produce polythis compound (PVF). This polymer is a key intermediate in the production of polyvinyl alcohol (PVA), a polymer with numerous applications in the pharmaceutical industry, including as a film coating, a binder in tablets, and a viscosity-increasing agent in ophthalmic solutions.[1][8] The hydrolysis of polythis compound to polyvinyl alcohol is often more rapid and can be achieved under milder conditions than the hydrolysis of polyvinyl acetate.[7]

Caption: Logical workflow from ethenyl formate to its pharmaceutical applications.

Synthetic Intermediate

In organic synthesis, ethenyl formate serves as a versatile building block.[1] It can act as a vinylating agent and is a precursor for the synthesis of more complex molecules.[1] Its dual functionality allows for a range of chemical transformations, including oxidation to formic acid, reduction to vinyl alcohol and formic acid, and substitution reactions at the formate group.[1]

Experimental Workflows

The synthesis and subsequent use of ethenyl formate in a research setting typically follow a structured workflow. The diagram below illustrates a general experimental workflow for the synthesis and polymerization of ethenyl formate.

Caption: General workflow for the synthesis and polymerization of ethenyl formate.

Conclusion

Ethenyl formate is a valuable and reactive monomer with significant applications in polymer chemistry, particularly as a precursor to polyvinyl alcohol. Its synthesis can be achieved through various established protocols, each with its own advantages. For researchers and professionals in drug development and materials science, understanding the properties, synthesis, and reactivity of ethenyl formate is crucial for leveraging its potential in creating advanced materials and functional polymers.

References

- 1. This compound | High-Purity Reagent | For Research Use [benchchem.com]

- 2. This compound | C3H4O2 | CID 222465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Page loading... [wap.guidechem.com]

- 5. chembk.com [chembk.com]

- 6. This compound | 692-45-5 [chemicalbook.com]

- 7. US2682556A - Process for preparing this compound - Google Patents [patents.google.com]

- 8. Polyvinyl Alcohol, a Versatile Excipient for Pharmaceutical 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]

physical properties of vinyl formate boiling point density

This technical guide provides a comprehensive overview of the key physical properties of vinyl formate (B1220265), with a specific focus on its boiling point and density. The information is intended for researchers, scientists, and professionals in drug development who may utilize vinyl formate in their work.

Core Physical Properties of this compound

This compound (C₃H₄O₂) is a colorless liquid and the ester derived from formic acid and vinyl alcohol.[1] It is a volatile organic compound with applications in polymer production and as an intermediate in organic synthesis.[2] A summary of its key physical properties is presented below.

| Property | Value | References |

| Boiling Point | 46-47 °C | [2][3][4] |

| 46.8–47.0 °C | [1] | |

| 43.6 °C at 760 mmHg | [5] | |

| Density | 0.959 g/cm³ | [2][3][4] |

| 0.963 g/cm³ | [1] | |

| 0.937 g/cm³ | [5] | |

| Molar Mass | 72.063 g/mol | [1][6] |

| Appearance | Colorless liquid | [1] |

| Melting Point | 16.85 °C | [2][4] |

| Flash Point | 16 °C | [2][3] |

| Refractive Index | n20/D 1.387 (lit.) | [2][3][4] |

| Vapor Pressure | 313.000000 mmHg @ 25.00 °C | [7] |

Experimental Protocols for Property Determination

The following sections detail generalized experimental methodologies for determining the boiling point and density of volatile organic compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8] For volatile organic compounds, several methods are commonly employed.

1. Distillation Method: Simple distillation is a common technique for both purifying volatile liquids and determining their boiling points.[8][9]

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source.

-

Procedure:

-

A sample of the liquid (at least 5 mL) is placed in the distillation flask along with boiling chips or a stir bar to ensure smooth boiling.[10]

-

The apparatus is assembled, ensuring the thermometer bulb is positioned to accurately measure the temperature of the vapor as it passes into the condenser.[9]

-

The liquid is heated, and as it boils, the vapor rises and enters the condenser.

-

The temperature is monitored, and the boiling point is recorded as the temperature at which the vapor temperature remains constant during the distillation of the bulk of the sample.[9]

-

It is also recommended to record the barometric pressure to ensure accuracy.[8]

-

2. Capillary Method (Thiele Tube): This method is suitable for small sample volumes (less than 0.5 mL).[10]

-

Apparatus: A Thiele tube, a small test tube, a capillary tube sealed at one end, a thermometer, and a heating oil.

-

Procedure:

-

A small amount of the liquid is placed in the small test tube.

-

The capillary tube is placed in the test tube with its open end submerged in the liquid.[10]

-

This assembly is attached to a thermometer and placed in the Thiele tube containing heating oil.[10]

-

The Thiele tube is gently heated, and as the temperature rises, air trapped in the capillary tube will bubble out.[10]

-

Heating is continued until a steady stream of bubbles emerges from the capillary tube, indicating that the vapor of the sample has displaced the air.[10]

-

The heat is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid begins to be drawn back into the capillary tube.[10][11]

-

Determination of Density

The density of a liquid is its mass per unit volume. For volatile organic compounds, standard methods can be adapted to minimize evaporation.

1. Gravimetric Method using a Pycnometer: This method is based on determining the mass of a known volume of the liquid.

-

Apparatus: A pycnometer (a glass flask with a precise volume), an analytical balance.

-

Procedure:

-

The empty pycnometer is weighed accurately.

-

The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

The filled pycnometer is weighed.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

This procedure is typically repeated to ensure accuracy, and the average of the determinations is reported.[12]

-

2. Standard Test Method (e.g., ASTM D1475): This standard test method outlines a procedure for determining the density of paints, varnishes, lacquers, and related products, and can be applied to volatile organic compounds.[12]

-

Summary of Method: A standardized weight-per-gallon cup or a pycnometer is used to determine the weight of a known volume of the liquid at a specific temperature. The density is then calculated from this measurement.[12]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the boiling point and density of a volatile organic compound such as this compound.

Caption: Workflow for determining boiling point and density.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. chembk.com [chembk.com]

- 4. 692-45-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound, (Formic acid vinyl ester) 692-45-5, Information for this compound, (Formic acid vinyl ester) 692-45-5, Suppliers of this compound, (Formic acid vinyl ester) 692-45-5 [chemnet.com]

- 6. This compound | C3H4O2 | CID 222465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, 692-45-5 [thegoodscentscompany.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. vernier.com [vernier.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Video: Boiling Points - Concept [jove.com]

- 12. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

An In-depth Technical Guide to Vinyl Formate (CAS 692-45-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl formate (B1220265) (CAS 692-45-5), the simplest vinyl ester, is a reactive monomer with significant applications in polymer chemistry and as a synthetic intermediate. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, purification, and analysis, and a review of its primary chemical reactions and applications. All quantitative data is presented in structured tables for ease of comparison. Additionally, key chemical processes are visualized through diagrams generated using the DOT language to facilitate a deeper understanding of the underlying principles.

Chemical and Physical Properties

Vinyl formate is a colorless, volatile, and flammable liquid.[1] Its properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₄O₂ | [2][3] |

| Molecular Weight | 72.06 g/mol | [3] |

| CAS Number | 692-45-5 | [3][4] |

| Appearance | Colorless liquid | [2][5] |

| Boiling Point | 46-47 °C | [5] |

| Density | ~0.96 g/cm³ at 20 °C | [6] |

| Flash Point | -7 °C | [7] |

| Refractive Index (n20/D) | 1.387 | [1] |

| Solubility | Soluble in organic solvents; limited solubility in water. | [2] |

| InChI Key | GFJVXXWOPWLRNU-UHFFFAOYSA-N | [3][5] |

| Canonical SMILES | C=COC=O | [3][5] |

Synthesis of this compound

This compound can be synthesized through several methods, primarily involving the reaction of acetylene (B1199291) with formic acid or the transvinylation of another vinyl ester.[2]

Vapor-Phase Synthesis from Acetylene and Formic Acid

This industrial method involves passing a mixture of acetylene and formic acid vapor over a catalyst at elevated temperatures.[2]

Experimental Protocol:

-

Catalyst Preparation: Impregnate a porous support, such as activated carbon pellets, with a zinc or cadmium salt, for example, zinc acetate (B1210297).[4]

-

Reaction Setup: Establish a reaction chamber containing the prepared catalyst. The chamber should be equipped with a preheating unit.[4]

-

Reactant Preparation: Prepare a gaseous mixture of acetylene and formic acid. The preferred molar ratio of acetylene to formic acid is between 5:1 and 12:1. To prevent the formation of the ethylidene ester byproduct, a small amount of acetic anhydride (B1165640) (0.01 to 0.1 mole per mole of formic acid) should be added to the formic acid.[4]

-

Reaction Execution:

-

Pass the gaseous mixture through the preheating chamber maintained at approximately 170-180 °C.[4]

-

Introduce the preheated vapor into the reaction chamber containing the catalyst. The reaction temperature should be maintained between 150 °C and 260 °C (preferably 190 °C to 210 °C).[4]

-

The reaction is exothermic, so the heat input will need to be adjusted once the reaction initiates.[4]

-

-

Product Collection and Purification:

Transvinylation from Vinyl Acetate

This compound can also be produced via an ester interchange reaction, known as transvinylation, between vinyl acetate and formic acid.[2] This method is often catalyzed by palladium or mercury compounds.[8]

Experimental Protocol (Palladium Catalysis):

-

Catalyst Preparation: In a round-bottom flask equipped with a reflux condenser, charge palladium(II) acetate and a suitable ligand (e.g., an aryl N-containing ligand like 5-chloro-1,10-phenanthroline) in a solvent. Reflux for 2-4 hours. The catalyst complex can be isolated by filtration.[9]

-

Reaction Setup: Charge a reactor with vinyl acetate (which can also serve as the solvent), formic acid, and the palladium catalyst complex. A strong acid, such as p-toluenesulfonic acid, can be added to improve catalyst activity.[9]

-

Reaction Execution: Heat the reaction mixture to reflux. The equilibrium can be shifted towards the product by continuously removing the acetic acid byproduct.[7][9]

-

Product Isolation and Purification: After the reaction is complete, the this compound can be isolated from the reaction mixture by distillation.

Analytical and Spectroscopic Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the analysis of the volatile this compound.

Experimental Protocol:

-

Sample Preparation: Dilute the this compound sample in a low boiling point solvent such as chloroform (B151607) or ethyl acetate to a concentration of approximately 0.1-1 mg/mL.[10][11] For trace analysis, derivatization may be necessary. For instance, formic acid can be derivatized with an alcohol to form the corresponding ester prior to analysis.

-

Instrumentation: Use a gas chromatograph equipped with a mass spectrometer detector.[12]

-

GC Conditions:

-

Injector: Set to a temperature suitable for the volatilization of this compound without decomposition.

-

Column: A column with a suitable stationary phase for separating volatile organic compounds.

-

Carrier Gas: Typically helium or hydrogen.

-

Oven Program: A temperature program that allows for the separation of this compound from the solvent and any impurities.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) is common.

-

Mass Range: Scan a mass range appropriate for detecting the molecular ion (m/z 72) and characteristic fragment ions of this compound.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 1-5 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[6][13][14] Ensure the sample is free from particulate matter.[15]

-

Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Parameters:

-

Acquire the spectrum at room temperature.

-

Typical chemical shifts (δ) in CDCl₃ are:

-

δ 8.03 ppm (formyl proton)

-

δ 7.32 ppm (vinyl proton, -O-CH=)

-

δ 5.01 ppm and 4.69 ppm (terminal vinyl protons, =CH₂)[6]

-

-

-

¹³C NMR Parameters:

-

Acquire the spectrum with proton decoupling.

-

The concentration may need to be higher than for ¹H NMR, around 0.1 mol/L.[13]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in this compound.

Experimental Protocol:

-

Sample Preparation:

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.[17]

-

Collect the sample spectrum.

-

-

Spectral Interpretation: Key characteristic peaks for this compound include:

-

C=O stretching vibration of the ester group.

-

C=C stretching vibration of the vinyl group.

-

C-O stretching vibrations.

-

=C-H bending and stretching vibrations.

-

Chemical Reactivity and Applications

The reactivity of this compound is dominated by its vinyl and ester functional groups, making it a versatile building block in organic and polymer synthesis.[13]

Polymerization

This compound readily undergoes free-radical polymerization to produce polythis compound (PVF).[2] This polymerization proceeds via the typical steps of initiation, propagation, and termination.[18][19]

Experimental Protocol for Free-Radical Polymerization:

-

Reaction Setup: In a reaction vessel, dissolve this compound in a suitable solvent.

-

Initiation: Add a free-radical initiator, such as an azo compound (e.g., AIBN) or a peroxide.[18] The reaction is typically initiated by heating the mixture.[1]

-

Propagation: Allow the polymerization to proceed at a controlled temperature. The reaction progress can be monitored by techniques such as GC to measure the consumption of the monomer.

-

Termination and Isolation: Once the desired conversion is achieved, the reaction can be terminated. The resulting polythis compound can be precipitated by adding the reaction mixture to a non-solvent (e.g., diethyl ether or n-hexane) and collected by filtration.[1] The polymer is then dried under vacuum.[1]

Hydrolysis of Polythis compound

Polythis compound can be hydrolyzed to produce polyvinyl alcohol (PVA), a widely used water-soluble polymer.[20][21] The degree of hydrolysis can be controlled to tune the properties of the resulting PVA.[22]

Experimental Protocol for Hydrolysis:

-

Dissolution: Dissolve the polythis compound in a suitable solvent, such as methanol.[1]

-

Hydrolysis: Add a catalyst, such as a solution of potassium hydroxide (B78521) in methanol, to the polymer solution.[1]

-

Reaction: Stir the mixture at a controlled temperature (e.g., 40 °C) for a set period to achieve the desired degree of hydrolysis.[1]

-

Isolation: The resulting polyvinyl alcohol, being insoluble in methanol, will precipitate.[1] It can be collected by centrifugation or filtration, washed, and then dried under vacuum.[1]

Other Reactions

-

Oxidation: this compound can be oxidized to formic acid and carbon dioxide using strong oxidizing agents.[2]

-

Reduction: Reduction of this compound can yield vinyl alcohol and formic acid.[13]

-

Nucleophilic Substitution: The ester group can undergo nucleophilic substitution reactions.[2]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards: It is highly flammable and can form explosive mixtures with air.[7] It is a severe eye irritant and a mild skin irritant.[3][4] Ingestion can be moderately toxic.[3][4]

-

Handling: Use in a well-ventilated area, away from sources of ignition.[20] Wear suitable protective clothing, gloves, and eye/face protection.[20][8]

-

Storage: Store in a cool, well-ventilated place (e.g., 2-8 °C) in a tightly closed container. This compound has a strong tendency to polymerize, especially when exposed to heat or light, and is therefore often stabilized with an inhibitor like hydroquinone.

Conclusion

This compound is a valuable monomer with well-established synthesis routes and a range of applications, primarily in the production of polythis compound and, subsequently, polyvinyl alcohol. This guide has provided a detailed overview of its properties, synthesis, analysis, and reactivity, including specific experimental protocols to aid researchers in their work with this compound. Proper safety precautions are essential when handling this reactive and hazardous chemical.

References

- 1. rsc.org [rsc.org]

- 2. US5603813A - Purifying distillation of this compound - Google Patents [patents.google.com]

- 3. EP0231901B1 - Process for the purification of n-vinyl formamide and poly-n-vinyl formamide prepared therefrom - Google Patents [patents.google.com]

- 4. US2682556A - Process for preparing this compound - Google Patents [patents.google.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound(692-45-5) 1H NMR [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. US5214172A - Catalytic transvinylation of vinyl esters - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. researchgate.net [researchgate.net]

- 13. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 14. organomation.com [organomation.com]

- 15. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 16. drawellanalytical.com [drawellanalytical.com]

- 17. analyticalchem.community.uaf.edu [analyticalchem.community.uaf.edu]

- 18. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 19. What Is Free Radical Polymerization? How PVC and PS Are Made [eureka.patsnap.com]

- 20. This compound | High-Purity Reagent | For Research Use [benchchem.com]

- 21. Enhancing the Biodegradability, Water Solubility, and Thermal Properties of Polyvinyl Alcohol through Natural Polymer Blending: An Approach toward Sustainable Polymer Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ojs.uel.br [ojs.uel.br]

An In-depth Technical Guide to Vinyl Formate: Properties, Synthesis, and Pharmaceutical Relevance

For Researchers, Scientists, and Drug Development Professionals

Vinyl formate (B1220265) (ethenyl formate) is a reactive vinyl ester monomer with the chemical formula C₃H₄O₂. While not as commercially prevalent as its analogue, vinyl acetate (B1210297), it serves as a valuable building block in polymer chemistry. Its primary significance lies in its role as a precursor to polyvinyl alcohol (PVA), a polymer with extensive applications in the pharmaceutical and biomedical fields. This guide provides a detailed overview of vinyl formate's properties, synthesis protocols, and its relevance in the context of drug development.

Core Properties and Formula

This compound is a colorless, volatile liquid.[1] Its fundamental properties are crucial for its handling, synthesis, and polymerization.

-

Synonyms: Ethenyl formate, Vinyl methanoate, Formic acid vinyl ester[2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₄O₂ |

| Molecular Weight | 72.06 g/mol [1][2][3] |

| CAS Number | 692-45-5 |

| Appearance | Colorless liquid[1] |

| Density | 0.959 - 0.963 g/cm³[1] |

| Boiling Point | 46-47 °C[1] |

| Melting Point | 16.85 °C |

| Flash Point | 16 °C |

| Refractive Index (n20/D) | 1.387 |

Key Experimental Protocols

The synthesis of this compound can be achieved through several routes. Subsequently, the polymerization of this compound and hydrolysis of the resulting polythis compound (PVF) yields polyvinyl alcohol (PVA).

Synthesis of this compound

Two primary methods for the synthesis of this compound are detailed below.

a) Vapor-Phase Synthesis from Acetylene (B1199291) and Formic Acid

This method provides excellent yields by reacting acetylene and formic acid over a heterogeneous catalyst.[4]

-

Objective: To synthesize this compound in the vapor phase to minimize liquid-phase side reactions and catalyst degradation.

-

Materials:

-

Acetylene gas (dried)

-

Formic acid (98%)

-

Acetic anhydride (B1165640)

-

Catalyst: Zinc acetate impregnated on a porous support (e.g., charcoal pellets).[4]

-

-

Methodology:

-

Prepare the reactant gas mixture by passing dried acetylene gas at a controlled rate (e.g., 1.7 gram-moles/hour) over liquid 98% formic acid maintained at 25 °C.[4]

-

To prevent the formation of acetaldehyde (B116499) as a byproduct, add a small amount of acetic anhydride (0.01 to 0.1 mole per mole of formic acid) to the formic acid to act as a water scavenger.[4]

-

Heat the resulting gaseous mixture of acetylene, formic acid, and acetic anhydride to approximately 180 °C.[4]

-

Pass the heated gas mixture over the zinc acetate catalyst bed, which is maintained at a reaction temperature between 170 °C and 210 °C.[4]

-

The product stream exiting the reactor is cooled to condense the this compound and unreacted formic acid.

-

The this compound is then separated from the reaction mixture via a two-stage distillation to remove formic acid, water, and acetaldehyde.[5]

-

b) Transesterification from Vinyl Acetate and Formic Acid

This equilibrium-driven process involves the exchange of the acetate group from readily available vinyl acetate with a formate group.[2]

-

Objective: To synthesize this compound via vinyl interchange reaction.

-

Materials:

-

Vinyl acetate (in excess, can also serve as solvent)

-

Formic acid

-

Catalyst: Palladium(II) acetate (Pd(OAc)₂) with a ligand such as pyridine, or a mercury(II) salt.[6]

-

Hydroquinone (B1673460) (polymerization inhibitor)

-

Anhydrous organic solvent (e.g., toluene, optional)

-

-

Methodology:

-

In a flame-dried, multi-necked flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (e.g., argon), dissolve the catalyst (e.g., 0.1 mol% Pd(OAc)₂) and ligand (e.g., 0.2 mol% pyridine) in a portion of the vinyl acetate.[6] A small amount of hydroquinone is added to prevent premature polymerization.

-

Add formic acid (1 equivalent) and the remaining vinyl acetate (e.g., 3-5 equivalents) to the catalyst solution. Using an excess of vinyl acetate helps drive the equilibrium toward the products.

-

Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring.[7]

-

Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or NMR). The reaction is driven to completion by the formation of the lower-boiling this compound.

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the crude product by fractional distillation to separate this compound from excess vinyl acetate, the acetic acid byproduct, and the catalyst.

-

Synthesis of Polyvinyl Alcohol (PVA) via Hydrolysis

Polythis compound can be readily polymerized via free-radical polymerization. The resulting polymer is then hydrolyzed (saponified) to yield PVA. The protocol is analogous to the well-established hydrolysis of polyvinyl acetate.

-

Objective: To convert polythis compound (or acetate) into polyvinyl alcohol through base-catalyzed hydrolysis.

-

Materials:

-

Polythis compound (PVF) or Polyvinyl acetate (PVAc)

-

Catalyst: Sodium hydroxide (B78521) (NaOH) solution in methanol or aqueous NaOH.[1][3]

-

-

Methodology:

-

Dissolve the starting polymer (e.g., 3g of PVAc) in a suitable solvent (e.g., 120 ml of methanol) in a round-bottom flask with stirring until a homogenous solution is formed.[1]

-

Prepare the catalyst solution by dissolving NaOH in methanol.

-

Gradually add the alkaline catalyst solution to the polymer solution while stirring continuously. The hydrolysis reaction begins, replacing the formate/acetate groups with hydroxyl groups.[8]

-

As the reaction proceeds, the resulting polyvinyl alcohol, which is insoluble in methanol, will precipitate as a white powder.[1][3]

-

Control the degree of hydrolysis by adjusting the reaction time, temperature, and catalyst concentration. For a high degree of hydrolysis, the reaction can be run for approximately 60 minutes.[1]

-

After the desired reaction time, filter the precipitated polyvinyl alcohol.

-

Wash the collected PVA powder several times with fresh methanol to remove the sodium formate/acetate byproduct and any unreacted catalyst.[1]

-

Dry the purified PVA powder in an oven at a moderate temperature (e.g., 50 °C) to remove residual methanol.[1]

-

Visualized Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of the chemical processes involved.

References

- 1. makingchembooks.com [makingchembooks.com]

- 2. Buy this compound (EVT-369879) | 692-45-5 [evitachem.com]

- 3. quora.com [quora.com]

- 4. US2682556A - Process for preparing this compound - Google Patents [patents.google.com]

- 5. US5603813A - Purifying distillation of this compound - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. WO2011139360A1 - Process for the continuous transvinylation of carboxylic acids with vinyl acetate - Google Patents [patents.google.com]

- 8. fao.org [fao.org]

The Reactivity of the Vinyl Group in Vinyl Formate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl formate (B1220265) (CH₂=CHO₂CH), the simplest vinyl ester, is a versatile monomer and synthetic intermediate. The reactivity of its vinyl group is central to its utility, participating in a wide range of chemical transformations. This guide provides a comprehensive overview of the reactivity of the vinyl group in vinyl formate, covering its polymerization, electrophilic and nucleophilic additions, cycloaddition reactions, and role in transition metal-catalyzed processes. Detailed experimental protocols for key reactions, quantitative data, and mechanistic diagrams are presented to serve as a valuable resource for researchers in organic synthesis, polymer chemistry, and materials science.

Introduction

This compound possesses a dual functionality: a reactive vinyl group susceptible to addition and polymerization reactions, and a formate ester group that can undergo hydrolysis and other transformations. This guide focuses on the chemistry of the vinyl group, which is a key determinant of the molecule's synthetic applications. The electron-withdrawing nature of the formate group influences the electron density of the vinyl group, thereby affecting its reactivity towards various reagents.

Polymerization of the Vinyl Group

The most prominent application of this compound is in polymer science, where it serves as a monomer for the synthesis of polythis compound (PVF).[1] This polymerization primarily proceeds via a free-radical mechanism.

Free-Radical Polymerization

Free-radical polymerization of this compound can be initiated by thermal or photochemical decomposition of radical initiators, such as azo compounds (e.g., AIBN) or peroxides.[2][3] The process involves the standard steps of initiation, propagation, and termination.[2][4]

Mechanism of Free-Radical Polymerization:

Caption: General mechanism of free-radical polymerization of this compound.

Experimental Protocol: Bulk Polymerization of this compound

A typical bulk polymerization procedure involves the following steps:

-

Purified this compound monomer is placed in a reaction vessel.

-

A radical initiator, such as benzoyl peroxide or AIBN (typically 0.1-1 mol%), is added.[5]

-

The mixture is degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit polymerization.

-

The sealed vessel is heated to a specific temperature (e.g., 60-80 °C) to initiate the polymerization.[6]

-

The reaction is allowed to proceed for a predetermined time, during which the viscosity of the mixture increases significantly.

-

The resulting polythis compound is then purified by precipitation in a non-solvent like methanol (B129727) or petroleum ether and dried under vacuum.[5]

Experimental Protocol: Solution Polymerization of this compound

Solution polymerization offers better temperature control compared to bulk polymerization.

-

This compound and a suitable solvent (e.g., benzene, ethyl acetate) are charged into a reactor.[7]

-

A radical initiator is added.

-

The solution is purged with an inert gas (e.g., nitrogen or argon) and heated to the desired reaction temperature.

-

After the polymerization is complete, the polymer is isolated by precipitation in a non-solvent.

Copolymerization

This compound can be copolymerized with other vinyl monomers to produce copolymers with tailored properties. The reactivity of each monomer in the copolymerization is described by the monomer reactivity ratios (r₁ and r₂).[8]

| Comonomer (M₂) | r₁ (this compound) | r₂ | Polymerization Conditions |

| Vinyl acetate (B1210297) | ~1 | ~1 | Ideal copolymerization behavior is expected.[9] |

| Methyl methacrylate | 0.03 ± 0.02 | 19.5 ± 1.5 | Bulk polymerization at 50°C[9] |

| Styrene | ~0.01 | ~55 | Tendency towards incorporation of styrene.[10] |

Note: Specific reactivity ratios for this compound are scarce in the literature; values for the structurally similar vinyl acetate are often used as an approximation.

Electrophilic Addition Reactions

The double bond of the vinyl group is susceptible to attack by electrophiles. These reactions typically proceed through a carbocation intermediate.[11][12]

Hydrohalogenation

The addition of hydrogen halides (HX) to this compound is expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon, which is stabilized by the adjacent oxygen atom.[13][14]

Mechanism of Hydrohalogenation:

Caption: Mechanism of hydrohalogenation of this compound.

Experimental Protocol: Addition of HCl to this compound

A general procedure for the hydrochlorination of an alkene is as follows:

-

This compound is dissolved in a suitable inert solvent.

-

Anhydrous hydrogen chloride gas is bubbled through the solution, or a solution of HCl in a non-nucleophilic solvent is added.

-

The reaction progress is monitored by techniques such as TLC or GC.

-

Upon completion, the solvent is removed under reduced pressure to yield the product.

Halogenation

The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond of this compound results in the formation of a dihalo derivative. The reaction proceeds via a cyclic halonium ion intermediate.[15][16]

Mechanism of Bromination:

Caption: Mechanism of bromination of this compound.

Experimental Protocol: Bromination of an Alkene

A representative procedure for the bromination of an alkene involves:

-

Dissolving the alkene in an inert solvent like dichloromethane (B109758) or carbon tetrachloride.[17]

-

Adding a solution of bromine in the same solvent dropwise at a low temperature (e.g., 0 °C) with stirring.[17][18]

-

The disappearance of the bromine color indicates the progress of the reaction.

-

After the addition is complete, the solvent is evaporated to yield the crude product, which can be purified by crystallization or chromatography.[18]

Nucleophilic Addition Reactions

The vinyl group of this compound is generally not susceptible to direct nucleophilic attack due to its electron-rich nature. However, if the double bond is activated by a strongly electron-withdrawing group, it can undergo conjugate (Michael) addition.[19][20] The formate group is only weakly activating, so such reactions are not common for this compound itself.

Cycloaddition Reactions

The vinyl group can potentially participate in cycloaddition reactions, acting as a 2π electron component.

[4+2] Cycloaddition (Diels-Alder Reaction)

In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring.[2][21] For this compound to act as a dienophile, the reaction is generally favored if the diene is electron-rich. The formate group, being weakly electron-withdrawing, makes this compound a moderately reactive dienophile.[15]

General Diels-Alder Reaction:

Caption: General scheme of a Diels-Alder reaction with this compound.

While specific examples with this compound are not abundant in the literature, vinyl acetate, a close analog, is known to participate in Diels-Alder reactions.[22]

Transition Metal-Catalyzed Reactions

The vinyl group of vinyl esters can participate in various transition metal-catalyzed cross-coupling reactions, which are powerful tools for C-C bond formation.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of a vinyl or aryl halide with an alkene.[10][22] While this compound itself is not typically the halide component, it can potentially act as the alkene partner. More relevant are formate-mediated Heck-type reactions where formate salts are used as a hydride source.[23]

Heck Reaction Catalytic Cycle:

Caption: Catalytic cycle of the Heck reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[24] Vinyl boronic esters derived from this compound could potentially be used in such reactions.

Characterization of Polythis compound

The product of this compound polymerization, polythis compound, can be characterized by various analytical techniques.

| Technique | Information Obtained |

| NMR Spectroscopy | Provides information on the polymer's microstructure (tacticity) and the degree of hydrolysis if applicable.[25][26] |

| Gel Permeation Chromatography (GPC) | Determines the molecular weight distribution (Mw, Mn, and polydispersity index) of the polymer.[5][21][24] |

| Infrared (IR) Spectroscopy | Confirms the presence of characteristic functional groups, such as the ester carbonyl (~1725 cm⁻¹) and C-O stretching bands. |

| Thermal Analysis (DSC, TGA) | Determines thermal properties like the glass transition temperature (Tg) and decomposition temperature.[27] |

Hydrolysis of Polythis compound

A key reaction of polythis compound is its hydrolysis to polyvinyl alcohol (PVA), a widely used water-soluble polymer.[1][28] This hydrolysis can be carried out under acidic or basic conditions.[29][30][31]

Experimental Protocol: Base-Catalyzed Hydrolysis of Polythis compound

-

Polythis compound is dissolved in a suitable solvent, typically an alcohol like methanol.[29]

-

A catalytic amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, is added.[29][30]

-

The mixture is stirred at a controlled temperature. The polyvinyl alcohol, being insoluble in the alcoholic solvent, precipitates out.

-

The precipitated polyvinyl alcohol is collected by filtration, washed thoroughly to remove the catalyst and byproducts (e.g., sodium formate), and dried.[28]

Hydrolysis Reaction Scheme:

Caption: Hydrolysis of polythis compound to polyvinyl alcohol.

Conclusion

The vinyl group in this compound exhibits a rich and varied reactivity, making it a valuable building block in both polymer chemistry and organic synthesis. Its ability to undergo free-radical polymerization to form polythis compound, which can be readily converted to polyvinyl alcohol, is its most significant application. Furthermore, the vinyl group's participation in electrophilic additions and its potential role in cycloadditions and transition metal-catalyzed reactions highlight its versatility. This guide has provided a detailed overview of these reactions, complete with mechanistic insights and experimental protocols, to aid researchers in harnessing the synthetic potential of this compound. Further exploration into its copolymerization behavior and its application in more complex synthetic transformations will undoubtedly continue to expand its utility in the development of new materials and molecules.

References

- 1. diva-portal.org [diva-portal.org]

- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 3. lcms.labrulez.com [lcms.labrulez.com]

- 4. cjps.org [cjps.org]

- 5. agilent.com [agilent.com]

- 6. researchgate.net [researchgate.net]

- 7. A Practical Method for the Vinylation of Aromatic Halides using Inexpensive Organosilicon Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pure.tue.nl [pure.tue.nl]

- 10. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]

- 11. pubs.acs.org [pubs.acs.org]

- 12. JP2018021126A - VINYL ACETATE (VAc) AND METHYL METHACRYLATE (MMA) COPOLYMER PREPARATION METHOD - Google Patents [patents.google.com]

- 13. The simplest Diels–Alder reactions are not endo -selective - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04553E [pubs.rsc.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. 7.11 Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements - Organic Chemistry | OpenStax [openstax.org]

- 17. rsc.org [rsc.org]

- 18. westfield.ma.edu [westfield.ma.edu]

- 19. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. agilent.com [agilent.com]

- 22. Nucleophile-Assisted Alkene Activation: Olefins Alone Are Often Incompetent - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. agilent.com [agilent.com]

- 25. rsc.org [rsc.org]

- 26. degruyterbrill.com [degruyterbrill.com]

- 27. UHasselt - Universiteit van vandaag [documentserver.uhasselt.be]

- 28. Preparation of Polyvinyl Alcohol (PVA)-www.elephchem.com [elephchem.com]

- 29. fao.org [fao.org]

- 30. US4401790A - Process for the manufacture of polyvinyl alcohol by alcoholysis of a polyvinyl ester - Google Patents [patents.google.com]

- 31. US3200104A - Method of making fully hydrolyzed polyvinyl alcohol products - Google Patents [patents.google.com]

Stability and Storage of Vinyl Formate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and storage conditions for vinyl formate (B1220265). The information is intended to assist researchers, scientists, and drug development professionals in ensuring the integrity and purity of this versatile reagent in their work.

Overview of Vinyl Formate Stability

This compound (C₃H₄O₂) is a volatile and reactive organic compound. Its stability is influenced by several factors, including temperature, light, moisture, and the presence of oxygen and inhibitors. The primary degradation pathways for this compound are polymerization and hydrolysis. Understanding and controlling these degradation processes are critical for maintaining the compound's purity and ensuring reliable experimental outcomes.

Key Stability Concerns

Polymerization

This compound, like other vinyl monomers, is susceptible to free-radical polymerization. This process can be initiated by heat, light (especially UV), or the presence of radical-forming contaminants. Uncontrolled polymerization can lead to a decrease in the purity of the monomer, the formation of insoluble polymers, and potentially a hazardous runaway reaction.

Inhibition of Polymerization: To prevent spontaneous polymerization, this compound is typically stabilized with inhibitors. Common inhibitors for vinyl monomers include:

-

Phenolic compounds: Hydroquinone (B1673460) (HQ), 4-methoxyphenol (B1676288) (MEHQ), and butylated hydroxytoluene (BHT) are widely used. These compounds act as radical scavengers.

-

N-substituted p-aminophenols: These compounds can also effectively inhibit polymerization.[1]

-

Quinone diimides: These may be used in combination with hydroquinone for a synergistic effect.[2]

It is important to note that the effectiveness of many common inhibitors is dependent on the presence of a small amount of dissolved oxygen.

Peroxide Formation

A significant stability concern for this compound is the formation of explosive peroxides upon storage, a characteristic shared with other vinyl compounds like vinyl acetate.[1][2][3][4][5] This autoxidation process is typically initiated by exposure to oxygen, and can be accelerated by light and heat.[2][3] Peroxides can act as initiators for uncontrolled polymerization and also pose a direct explosion hazard, especially if they become concentrated.

Prevention of Peroxide Formation:

-

Store in a cool, dark place.

-

Keep containers tightly sealed to minimize exposure to oxygen.

-

Use inert gas (e.g., nitrogen or argon) to blanket the headspace of the container.

-

Regularly test for the presence of peroxides, especially for older containers or material that has been opened.

Hydrolysis

This compound can undergo hydrolysis, particularly in the presence of acids or bases, to yield formic acid and vinyl alcohol. The vinyl alcohol intermediate is unstable and rapidly tautomerizes to acetaldehyde.[6] The rate of hydrolysis is dependent on the pH of the environment.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C or 2-8°C[3][7] | Reduces the rate of polymerization and peroxide formation. |

| Light | Store in amber or opaque containers in a dark location.[7][8] | Prevents light-initiated polymerization and peroxide formation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen, argon). | Minimizes contact with oxygen, thereby reducing peroxide formation. |

| Container | Tightly sealed, original container. | Prevents evaporation and exposure to atmospheric moisture and oxygen. |

| Inhibitor | Ensure the presence of an appropriate inhibitor at an effective concentration. | Prevents spontaneous polymerization. |

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound should involve forced degradation studies and analysis using stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.[9][10]

| Stress Condition | Example Protocol |

| Acid Hydrolysis | Incubate a solution of this compound in a suitable solvent (e.g., acetonitrile) with 0.1 N HCl at a controlled temperature (e.g., 60°C) for a defined period. |

| Base Hydrolysis | Incubate a solution of this compound with 0.1 N NaOH at a controlled temperature (e.g., 60°C) for a defined period. |

| Oxidation | Treat a solution of this compound with a suitable oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature. |

| Thermal Degradation | Expose solid or a solution of this compound to elevated temperatures (e.g., 70°C) for an extended period. |

| Photostability | Expose a solution of this compound to a controlled light source (e.g., a photostability chamber) according to ICH guidelines. |

Analytical Methods for Stability Testing

A combination of chromatographic and spectroscopic techniques is recommended for the analysis of this compound and its degradation products.

| Analytical Technique | Application |

| Gas Chromatography (GC-FID) | Primary method for purity assessment and quantification of volatile components, including this compound and acetaldehyde.[11] |

| High-Performance Liquid Chromatography (HPLC-UV/DAD) | Orthogonal technique for purity determination and for the analysis of non-volatile degradation products such as formic acid and any polymeric material.[7][11] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile degradation products.[12][13] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of non-volatile degradation products. |

| Quantitative Nuclear Magnetic Resonance (qNMR) | Absolute purity determination of this compound without the need for a reference standard.[11] |

Example GC-FID Protocol for Purity Assay (adapted from a method for a similar vinyl ester)[11]

-

Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250°C

-

Oven Program: Isothermal or a temperature gradient suitable to separate this compound from potential impurities (e.g., start at 50°C, ramp to 200°C).

-

Detector: Flame Ionization Detector (FID) at 250°C.

-

Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., methylene (B1212753) chloride or ethyl acetate).

Visualizations

Degradation Pathways of this compound

References

- 1. ehs.wisc.edu [ehs.wisc.edu]

- 2. bu.edu [bu.edu]

- 3. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]

- 4. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]

- 5. safety.pitt.edu [safety.pitt.edu]

- 6. This compound | High-Purity Reagent | For Research Use [benchchem.com]

- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 8. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. A Validated Stability Indicating RP-HPLC Method for Simvastatin, Identification and Characterization of Forced Degradation Products of Simvastatin Using LC-ESI-MS/MS [article.sapub.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Navigating the Dissolution of a Key Monomer: A Technical Guide to the Solubility of Vinyl Formate in Organic Solvents

For Immediate Release

[City, State] – [Date] – Vinyl formate (B1220265) (C₃H₄O₂), a reactive monomer and valuable building block in polymer synthesis, presents unique challenges and opportunities in formulation and process chemistry. A thorough understanding of its solubility characteristics in various organic solvents is paramount for researchers, scientists, and drug development professionals to effectively harness its potential. This in-depth technical guide addresses the current landscape of vinyl formate solubility, providing both a summary of known qualitative data and a detailed protocol for its quantitative determination.

This compound is a colorless, volatile liquid that serves as a key precursor in the production of polyvinyl alcohol and other specialty polymers. Its reactivity and solubility are critical parameters that influence polymerization kinetics, purification processes, and the final properties of the resulting materials.

Core Principles of this compound Solubility

Qualitative Solubility Data

Based on available information, the solubility of this compound in common organic solvents can be summarized as follows:

| Solvent Class | Solvent | CAS Number | Qualitative Solubility |

| Halogenated | Chloroform | 67-66-3 | Soluble |

| Esters | Ethyl Acetate | 141-78-6 | Soluble |

It is anticipated that this compound will exhibit good solubility in other polar aprotic solvents such as ketones (e.g., acetone), and other esters. Its solubility in nonpolar solvents like alkanes (e.g., hexane) is expected to be limited. For precise applications, experimental determination of the solubility limit is highly recommended.

Experimental Protocol for Quantitative Solubility Determination

To address the gap in quantitative data, a standardized experimental protocol is essential. The following section details a robust methodology for determining the solubility of this compound in organic solvents using the isothermal shake-flask method.[1][2]

Objective:

To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated analytical balance

-

Gastight syringes

-

Volumetric flasks

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Thermostatically controlled centrifuge (optional)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a screw-cap vial with a PTFE-lined septum). The presence of a distinct phase of undissolved this compound is crucial to ensure saturation.

-

-

Equilibration:

-

Place the sealed vessel in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture at a constant speed for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the mixture to stand undisturbed at the constant temperature for at least 12 hours to allow for the separation of the undissolved this compound from the saturated solution.

-

If phase separation is slow, the sample can be centrifuged in a temperature-controlled centrifuge at the same temperature as the equilibration.

-

-

Sampling:

-

Carefully extract an aliquot of the clear, saturated supernatant using a pre-warmed or pre-cooled gastight syringe to prevent any temperature-induced phase changes.

-

-

Analysis:

-

Accurately weigh the collected aliquot and then dilute it with a known volume or mass of a suitable solvent.

-

Analyze the diluted sample using a calibrated GC-FID or another appropriate analytical method to determine the concentration of this compound.

-

-

Data Calculation:

-

Calculate the solubility of this compound in the solvent, typically expressed in grams per 100 g of solvent ( g/100g ) or moles per liter (mol/L).

-

Experimental Workflow

The logical progression of the solubility determination experiment is illustrated in the following diagram:

Conclusion

While a comprehensive quantitative database for the solubility of this compound in a wide array of organic solvents is yet to be established in the public domain, the foundational principles of its solubility are understood. The qualitative data available provides initial guidance for solvent selection in various research and development applications. For precise formulation and process optimization, the detailed experimental protocol provided in this guide offers a reliable method for the in-house determination of this compound solubility. The generation of such data will be invaluable to the scientific community, enabling more efficient and effective utilization of this important monomer.

References

Unraveling the Core Reactive Nature of Vinyl Formate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Vinyl formate (B1220265) (ethenyl formate), a seemingly simple molecule, possesses a rich and complex reactivity profile owing to the interplay of its vinyl and formate ester functionalities. This guide provides a comprehensive exploration of the fundamental reaction mechanisms of vinyl formate, offering insights into its thermal and photochemical decomposition, as well as its interactions with key reactive species. The information presented herein is crucial for professionals in research, chemical synthesis, and drug development who may encounter or utilize this versatile chemical building block.

Thermal Decomposition and Pyrolysis

The thermal decomposition of this compound is a critical aspect of its chemistry, particularly under elevated temperatures. While specific kinetic data for this compound is not abundant in the literature, its reactivity can be largely inferred from its close structural analog, vinyl acetate. The primary decomposition pathways involve unimolecular reactions leading to a variety of smaller molecules.

The dominant pathway is believed to be decarbonylation, yielding methane (B114726) and carbon monoxide, analogous to the production of acetone (B3395972) from vinyl acetate. A competing, minor pathway likely involves the decomposition into ketene (B1206846) and formaldehyde (B43269).

Quantitative Data for Thermal Decomposition of Vinyl Acetate (as an analog for this compound)

| Parameter | Value | Conditions | Reference |

| Rate Equation (log k/s⁻¹) | 10.43 – 182.4 / (2.303 * R * T) | 636.4 - 721.7 K | [Journal of the Chemical Society, Perkin Transactions 2] |

| Major Products | Acetone (from decarbonylation) | ~95% of reaction | [Journal of the Chemical Society, Perkin Transactions 2] |

| Minor Products | Ketene + Acetaldehyde | ~5% of reaction | [Journal of the Chemical Society, Perkin Transactions 2] |

Note: R is the gas constant in kJ mol⁻¹ K⁻¹ and T is the temperature in Kelvin.

Experimental Protocol: Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

This technique is instrumental in identifying the products of thermal decomposition.

-

Sample Preparation: A small, precise amount of this compound (typically in the microgram range) is loaded into a pyrolysis sample cup.

-

Pyrolysis: The sample is introduced into a pyrolysis unit, which is rapidly heated to a specific temperature (e.g., 600-1000 °C) in an inert atmosphere (e.g., helium). This rapid heating ensures that the decomposition is initiated uniformly.

-

Chromatographic Separation: The volatile pyrolysis products are swept by the carrier gas into a gas chromatograph. The GC column (e.g., a capillary column with a non-polar stationary phase) separates the individual components of the product mixture based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometric Detection: As the separated components elute from the GC column, they enter a mass spectrometer. The molecules are ionized (typically by electron impact) and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison with spectral libraries.

A logical workflow for a typical pyrolysis experiment is depicted below.

Caption: Workflow for Pyrolysis-GC/MS Analysis.

Photodissociation

The interaction of this compound with ultraviolet (UV) light can induce photodissociation, leading to the cleavage of its chemical bonds. The specific pathways and product branching ratios are highly dependent on the excitation wavelength. While detailed experimental studies specifically on this compound are limited, the general principles of photodissociation of esters and vinyl compounds suggest that C-O and C-C bond fissions are likely to occur.

Possible primary photodissociation channels include:

-

C-O bond fission: leading to the formation of a formyl radical (HCO) and a vinyloxy radical (CH₂=CHO).

-

Decarbonylation: producing vinyl alcohol and carbon monoxide. Vinyl alcohol would then likely tautomerize to acetaldehyde.

Experimental Protocol: Photofragment Translational Spectroscopy (PTS)

This powerful technique provides detailed information about the dynamics of photodissociation events.

-

Molecular Beam Generation: A dilute mixture of this compound in a carrier gas (e.g., helium or argon) is expanded through a nozzle into a vacuum chamber. This process cools the molecules to very low rotational and vibrational temperatures, simplifying the initial state distribution.

-

Photolysis: The molecular beam is crossed by a pulsed UV laser beam of a specific wavelength. The laser excites the this compound molecules, leading to dissociation.

-

Fragment Ionization: The neutral photofragments travel a fixed distance and are then ionized by a second laser (e.g., a vacuum ultraviolet laser) or by electron impact.

-

Detection and Velocity Mapping: The resulting ions are accelerated by an electric field and detected by a position-sensitive detector. The time-of-flight and position of impact of each ion are recorded. This information is used to reconstruct the three-dimensional velocity distribution of the photofragments.

-

Data Analysis: By applying the principle of conservation of momentum, the kinetic energy release for each dissociation event can be calculated. This provides information about the bond dissociation energies and the internal energy distribution of the products.

A schematic of a photofragment translational spectroscopy experiment is shown below.

Caption: Photofragment Translational Spectroscopy Setup.

Reactions with Radicals

The reactions of this compound with radicals, such as the hydroxyl (•OH) radical, are of significant interest in atmospheric and combustion chemistry. The •OH radical can either abstract a hydrogen atom or add to the vinyl double bond.

-

H-atom abstraction: The formyl hydrogen is particularly susceptible to abstraction, leading to the formation of water and a this compound radical.

-

•OH addition: The hydroxyl radical can add to either carbon of the vinyl group, forming a radical adduct. This adduct can then undergo further reactions, often involving oxygen in atmospheric conditions.

Quantitative Data for Reactions of Alkyl Formates with •OH (as analogs for this compound)

| Reactant | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Experimental Method | Reference |

| Methyl Formate | (1.83 ± 0.33) x 10⁻¹³ | Fast Flow / Resonance Fluorescence | [ResearchGate] |

| Ethyl Formate | (9.65 ± 1.27) x 10⁻¹² | Fast Flow / Resonance Fluorescence | [ResearchGate] |

Experimental Protocol: Pulsed Laser Photolysis - Laser Induced Fluorescence (PLP-LIF)

This is a common and highly sensitive method for studying the kinetics of radical reactions.

-

Radical Generation: A precursor molecule (e.g., H₂O₂ for •OH) is photolyzed by a pulsed laser (the "photolysis" laser) to generate the radical of interest in a reaction cell containing a known concentration of this compound and a buffer gas (e.g., helium or nitrogen).

-

Reaction: The radicals react with the this compound molecules.

-

Radical Detection: A second pulsed laser (the "probe" laser) is fired at a variable time delay after the photolysis laser. The probe laser is tuned to an electronic transition of the radical, exciting it to a higher energy state.

-

Fluorescence Measurement: The excited radicals then fluoresce, emitting light at a characteristic wavelength. This fluorescence is collected by a photomultiplier tube.

-